
4-(But-2-en-1-yloxy)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-2-en-1-yloxy)benzenesulfonyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl chloride group attached to a but-2-en-1-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)benzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with but-2-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of benzenesulfonyl chloride derivatives often involves the chlorination of benzenesulfonic acid or its salts using reagents like phosphorus oxychloride or sulfuryl chloride . The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(But-2-en-1-yloxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of benzenesulfonic acid and but-2-en-1-ol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Organic solvents like dichloromethane, tetrahydrofuran
Catalysts: Bases such as pyridine, triethylamine
Major Products
Sulfonamides: Formed from reactions with amines
Sulfonate Esters: Formed from reactions with alcohols
Aplicaciones Científicas De Investigación
4-(But-2-en-1-yloxy)benzenesulfonyl chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(But-2-en-1-yloxy)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its ability to modify functional groups in organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl chloride: A closely related compound with similar reactivity but without the but-2-en-1-yloxy substituent.
Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride derivative, often preferred due to its solid state at room temperature and ease of handling.
Uniqueness
4-(But-2-en-1-yloxy)benzenesulfonyl chloride is unique due to the presence of the but-2-en-1-yloxy group, which can impart additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired .
Propiedades
Fórmula molecular |
C10H11ClO3S |
|---|---|
Peso molecular |
246.71 g/mol |
Nombre IUPAC |
4-[(E)-but-2-enoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2-7H,8H2,1H3/b3-2+ |
Clave InChI |
MEAALFJVXWYQLF-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/COC1=CC=C(C=C1)S(=O)(=O)Cl |
SMILES canónico |
CC=CCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


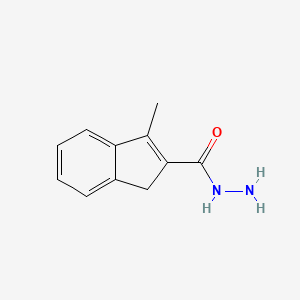
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
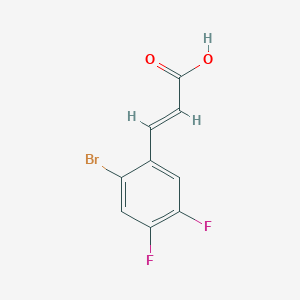

![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
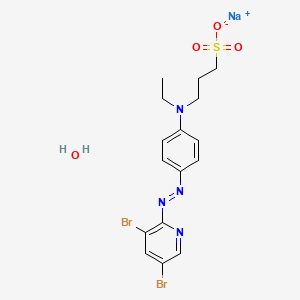

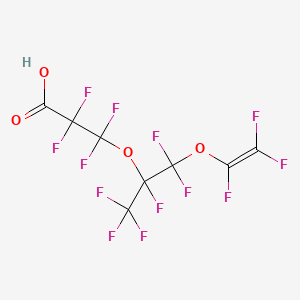
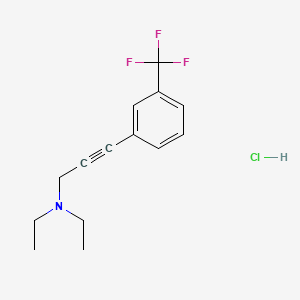
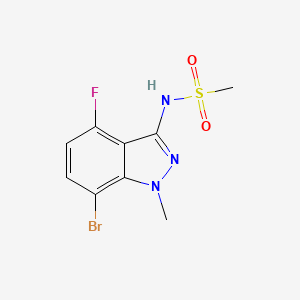
![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843736.png)
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
